molecular formula C11H14BF2NO4 B8206349 (5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid

(5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid

Cat. No.: B8206349
M. Wt: 273.04 g/mol
InChI Key: UDRMRAVZTSTKHZ-UHFFFAOYSA-N
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Description

(5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane reagents, where a B–H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar principles to laboratory synthesis, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products

    Biaryl Compounds: From Suzuki–Miyaura coupling.

    Boronic Esters: From oxidation reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .

Biology and Medicine

The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors and in drug development. Its ability to form stable complexes with biomolecules makes it a valuable tool in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and pharmaceuticals. Its role in forming carbon-carbon bonds is crucial for the development of complex organic molecules.

Mechanism of Action

The mechanism of action for (5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the stability of the resulting products. This makes it particularly useful in applications requiring precise control over reaction outcomes.

Properties

IUPAC Name

[2,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO4/c1-11(2,3)19-10(16)15-6-4-7(12(17)18)9(14)8(13)5-6/h4-5,17-18H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRMRAVZTSTKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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